5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE
Overview
Description
5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE is a complex organic compound with the molecular formula C19H19N5O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine core can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-NITRO-N4,N6-DIPHENYL-N4-(PROPAN-2-YL)PYRIMIDINE-4,6-DIAMINE: This compound is structurally similar but lacks the propan-2-yloxy groups, which can significantly alter its chemical and biological properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share the pyrimidine core but have different substitution patterns, leading to distinct chemical behaviors and applications.
Uniqueness
The presence of the propan-2-yloxyphenyl groups in 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-nitro-4-N,6-N-bis[(4-propan-2-yloxyphenyl)methyl]pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-16(2)32-20-9-5-18(6-10-20)13-25-23-22(29(30)31)24(28-15-27-23)26-14-19-7-11-21(12-8-19)33-17(3)4/h5-12,15-17H,13-14H2,1-4H3,(H2,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPRHFUQIHHML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OC(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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